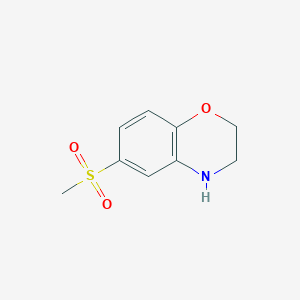

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine

描述

属性

IUPAC Name |

6-methylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-14(11,12)7-2-3-9-8(6-7)10-4-5-13-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVACRHIDUXKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an o-aminophenol derivative with a sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

化学反应分析

Types of Reactions

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoxazines, depending on the specific reagents and conditions used .

科学研究应用

Chemistry

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic transformations .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial and antifungal activities.

- Anticancer Activity : In vitro studies have shown cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent .

Medicine

The compound is being investigated for its role as a pharmaceutical intermediate. Its ability to modulate enzymatic activity makes it a candidate for drug development targeting specific diseases .

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials with desired properties .

Case Study 1: Anticancer Activity

A study evaluated the effects of various benzoxazine derivatives on diffuse large B-cell lymphoma (DLBCL) cell lines. Results indicated that specific substitutions enhanced cytotoxicity compared to unsubstituted analogs. This suggests a structure-activity relationship critical for future drug development .

Case Study 2: Antimicrobial Efficacy

In an investigation testing thiopyridine derivatives against clinical isolates of bacteria and fungi, modifications to the methylsulfonyl group were shown to improve antimicrobial efficacy. This provides insights into optimizing compounds for therapeutic use .

作用机制

The mechanism of action of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzoxazine ring structure allows for interactions with various biological targets, potentially leading to the modulation of enzymatic activities and signaling pathways .

相似化合物的比较

Key Observations:

- Electronic Effects : The methanesulfonyl group (-SO₂CH₃) at C6 enhances polarity and receptor-binding interactions compared to electron-donating groups (e.g., -CH₃ in 6,8-dimethyl derivatives) . This property is critical for antithrombotic activity, as seen in dual-function derivatives targeting thrombin and GPIIb/IIIa receptors .

- Metabolic Stability : Ethylsulfonyl analogs exhibit reduced metabolic stability due to longer alkyl chains, which may increase susceptibility to oxidative metabolism compared to the methyl variant .

- Biological Selectivity: The 4-acetyl-6-propoxy derivative (from ) showed 386-fold greater β₂-adrenergic selectivity than propranolol, highlighting how substituent choice at C6 can dramatically alter receptor interaction .

生物活性

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its ability to interact with various biological targets makes it a candidate for further research and development.

The biological activity of this compound is primarily attributed to its interactions with enzymes and cellular pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. These interactions can lead to either inhibition or activation of enzymatic activity, influencing drug metabolism and efficacy.

Additionally, this compound modulates key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. By affecting these pathways, this compound can influence cellular responses to various stimuli .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial properties. Its derivatives have shown activity against a range of pathogens, suggesting potential applications in treating infections .

In terms of anticancer activity, studies have demonstrated that benzoxazine derivatives can inhibit cancer cell proliferation. For instance, a series of compounds based on the benzoxazine scaffold were evaluated for their anti-proliferative effects against various cancer cell lines. Some were found to exhibit significant potency, with IC50 values indicating effective inhibition of cancer cell growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the benzoxazine structure can enhance biological activity. For example:

- The introduction of hydroxyl groups on different rings has been shown to improve anticancer potency.

- Specific substitutions at the 2-position of the benzoxazine ring significantly increase antagonistic activities against serotonin receptors .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines and evaluated their anticancer activities. Compounds exhibited varying degrees of potency against cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The most potent compound displayed an IC50 value between 7.84–16.2 µM across multiple cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzoxazine derivatives. The study highlighted that certain modifications led to enhanced efficacy against bacterial strains, supporting the potential use of these compounds in developing new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Target/Pathway |

|---|---|---|---|

| This compound | Anticancer | 7.84–16.2 | Various cancer cell lines |

| 3,4-Dihydro-2H-1,4-benzoxazine derivatives | Antimicrobial | Not specified | Various bacterial strains |

| N-cyclopropyl-6-(ethanesulfonyl)-benzoxazine | Serotonin receptor antagonist | Ki = 0.019 | 5HT3 receptor |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a two-step sequence starting from benzoxazole derivatives. First, catalytic hydrogenation using palladium on carbon (10% wt) reduces nitro groups or unsaturated bonds in precursors (e.g., 2-nitrophenoxyphenylethanone) under methanol reflux. Second, sulfonylation at the 6-position is achieved using methanesulfonyl chloride in the presence of a base like Na₂CO₃ under dynamic pH control (pH 10). Purification typically involves flash chromatography with hexane/ethyl acetate gradients to isolate the product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the benzoxazine core and methanesulfonyl substituent by analyzing aromatic proton splitting patterns and sulfonyl-linked methyl groups.

- IR Spectroscopy : Detection of C-O-C (benzoxazine) and S=O (sulfonyl) stretching vibrations (~1250 cm⁻¹ and ~1350 cm⁻¹, respectively).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation.

- Elemental Analysis : To verify purity and stoichiometry, especially given commercial sources like Sigma-Aldrich do not provide analytical data for early-discovery compounds .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm, tracking the parent compound’s half-life. Use LC-MS to identify hydrolytic byproducts (e.g., desulfonylated benzoxazine). Store the compound in anhydrous DMSO or under inert gas to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 7-position to enhance metabolic stability.

- Sulfonyl Group Replacement : Compare methanesulfonyl with trifluoromethanesulfonyl to evaluate impact on cellular permeability and target binding.

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Pair with computational docking to predict interactions with kinases or DNA repair enzymes .

Q. What strategies address regioselectivity challenges during electrophilic substitution of the benzoxazine core?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., methoxy at C7) to favor functionalization at C6.

- Lewis Acid Catalysis : Employ BF₃·Et₂O to stabilize transition states during Friedel-Crafts alkylation or sulfonation.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH in dihydrobenzoxazine) with Boc groups to achieve selective sulfonylation .

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Molecular Dynamics Simulations : Model compound binding to proposed targets (e.g., COX-2, topoisomerase II) to identify key interactions.

- QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values from disparate studies.

- Meta-Analysis : Cross-validate experimental conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Conflicting yields (50–85%) in similar procedures may arise from solvent purity (anhydrous vs. technical-grade DMF) or catalyst activation (freshly reduced Pd/C vs. reused batches). Replicate reactions under strictly anhydrous conditions and characterize intermediates .

- Biological Activity Variability : Differences in reported IC₅₀ values (e.g., 2–20 µM) could reflect assay protocols (MTT vs. resazurin). Standardize assays using a single cell line (e.g., NCI-60 panel) and validate with orthogonal methods (e.g., apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。